molecular formula C16H15NO4S2 B2617677 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide CAS No. 2380043-59-2

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide

Cat. No. B2617677
CAS RN: 2380043-59-2
M. Wt: 349.42
InChI Key: KUIHDAYRUJNJIS-UHFFFAOYSA-N
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Description

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology.

Mechanism of Action

The mechanism of action of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide involves the inhibition of target enzymes by binding to their active sites. The compound is structurally similar to the natural substrates of these enzymes, allowing it to interact with them in a specific manner. The binding of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide to the enzymes leads to their inactivation, thereby disrupting the physiological processes they are involved in.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide depend on the specific enzyme it inhibits. For example, inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions, which are involved in the regulation of pH in the body. Inhibition of histone deacetylases can lead to changes in gene expression, which can have implications in various diseases such as cancer. Inhibition of protein kinases can lead to the disruption of signaling pathways, which can affect cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide in lab experiments is its potent inhibitory activity against a range of enzymes. This makes it a valuable tool for studying the biochemical and physiological effects of these enzymes. However, one of the limitations of using this compound is its potential off-target effects, which can lead to unintended consequences. Careful control experiments and the use of appropriate controls are necessary to ensure the specificity of the compound's effects.

Future Directions

There are several future directions for the study of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide. One direction is the development of more potent and selective inhibitors of target enzymes. This can be achieved through the modification of the compound's structure or the use of computational methods to design more specific inhibitors. Another direction is the study of the compound's effects in vivo, which can provide insights into its potential therapeutic applications. Finally, the identification of new target enzymes for the compound can lead to the discovery of new biological pathways and potential drug targets.

Synthesis Methods

The synthesis of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with 4-(furan-2-yl)thiophen-2-ylmethylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit potent inhibitory activity against a range of enzymes such as carbonic anhydrases, histone deacetylases, and protein kinases. These enzymes are involved in various physiological and pathological processes, making them attractive targets for drug development.

properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c1-20-15-5-2-3-7-16(15)23(18,19)17-10-13-9-12(11-22-13)14-6-4-8-21-14/h2-9,11,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIHDAYRUJNJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxybenzene-1-sulfonamide

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